![molecular formula C14H38GeSi4 B12064784 Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)
Bis[bis(trimethylsilyl)methyl]-germanium II
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Overview
Description
Bis[bis(trimethylsilyl)methyl]-germanium(II), denoted as Ge[CH(SiMe₃)₂]₂, is a kinetically stabilized subvalent germanium(II) alkyl compound. Synthesized via the reaction of Li[CH(SiMe₃)₂] with Ge[N(SiMe₃)₂]₂ in diethyl ether at low temperatures (0 to –20°C), it is monomeric in hydrocarbon solutions at ambient temperature, exhibiting a yellow color . The compound adopts a singlet electronic ground state, with solid-state Raman spectroscopy (strong polarized line at 300 cm⁻¹) and crystallographic data suggesting a dimeric structure involving a Ge–Ge bond, analogous to its tin(II) counterpart . Its stability is attributed to steric protection from the bulky bis(trimethylsilyl)methyl ligands, which prevent oxidation and oligomerization under ambient conditions .
Preparation Methods
The synthesis of Bis[bis(trimethylsilyl)methyl]-germanium II typically involves the reaction of germanium tetrachloride with bis(trimethylsilyl)methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
GeCl4+2LiCH2SiMe3→Ge(CH2SiMe3)2+2LiCl
The product is then purified by distillation or sublimation to obtain the desired compound .
Chemical Reactions Analysis
Hydrolysis and Moisture Sensitivity
The compound reacts rapidly with moisture, undergoing hydrolysis to form germanium oxides and silanol derivatives. This reaction occurs under ambient conditions and highlights its sensitivity to environmental exposure .
Reaction Conditions :
-
Ambient temperature
-
Presence of atmospheric moisture or aqueous media
Products :
-
Germanium oxide intermediates
-
Trimethylsilanol (Me3SiOH)
Oxidation Reactions
Bis[bis(trimethylsilyl)methyl]-germanium II acts as a reducing agent in oxidation reactions, transferring electrons to oxidants such as oxygen or peroxides. The germanium(II) center is oxidized to germanium(IV) .
Example Reaction :
R2Ge+O2→R2GeO+Byproducts
(R = CH(SiMe3)2)
Key Observations :
-
Oxidation proceeds faster in polar solvents.
-
Stabilized germanium(IV) oxides are often terminal products.
Transmetalation and Ligand Exchange
The compound participates in transmetalation reactions, exchanging ligands with transition metals. This is critical in synthesizing heterometallic complexes .
Example Reaction :
R2Ge+MCln→R2GeCl+MCln−1R
(M = transition metal)
Applications :
-
Catalyst precursor for cross-coupling reactions.
-
Formation of germanium-transition metal bonds for materials science .
Thermal Decomposition and Dimerization
Under thermal stress, the compound exhibits color changes (yellow to colorless) and may dimerize or decompose. Structural studies reveal a Ge–Ge bond length of 2.347 Å in its dimeric form, shorter than in elemental germanium .
Thermal Behavior :
-
Monomeric in solution (yellow color).
-
Dimeric in solid state (centrosymmetric trans-folded structure).
Conditions :
Interaction with Lewis Acids/Bases
The germanium(II) center interacts with Lewis acids (e.g., B(C6F5)3) to form adducts, enhancing its catalytic activity. Conversely, reactions with Lewis bases induce ligand substitution.
Mechanism :
Comparative Reactivity with Analogous Compounds
The table below contrasts its reactivity with related organogermanium species:
Research Findings and Structural Insights
-
Ge–Ge Bond Shortening : The Ge–Ge bond in dimeric forms is 2.347 Å, ~4% shorter than in elemental germanium, enhancing reactivity .
-
Singlet Germylene Character : Behaves as a singlet ground-state germylene, enabling insertion into E–H bonds (E = Si, Ge) .
-
Steric Protection : Bulky ligands prevent unwanted oligomerization while allowing controlled ligand exchange .
Scientific Research Applications
Organic Synthesis
Reactivity and Mechanisms
Bis[bis(trimethylsilyl)methyl]-germanium II serves as a versatile intermediate in organic synthesis. It is particularly notable for its ability to form poly(germanium enolates) when reacted with carbon dioxide, leading to the generation of silylated isocyanates and carbodimides. These reactions are significant for developing new synthetic pathways in organic chemistry, enabling the construction of complex molecules from simpler precursors .
Case Study: Synthesis of Germanium-Substituted Aromatics
Recent studies have demonstrated the use of this compound in the synthesis of germanium-substituted aromatic compounds. The reactivity of this compound allows for unique atom transfer reactions that yield substituted benzenes, showcasing its utility in creating novel materials with tailored electronic properties .
Role as a Catalyst Precursor
In catalysis, this compound can serve as a precursor for various catalytic systems. Its derivatives have been studied for their potential to facilitate reactions involving carbon-carbon bond formation, thereby contributing to advancements in synthetic methodologies that are crucial for pharmaceutical development and materials engineering .
Case Study: Catalytic Reactions
Research has highlighted the effectiveness of germanium-based catalysts derived from this compound in promoting metathesis reactions. These reactions are pivotal in producing fine chemicals and polymers, demonstrating the compound's significance in industrial chemistry applications .
Mechanism of Action
The mechanism of action of Bis[bis(trimethylsilyl)methyl]-germanium II involves its ability to form stable complexes with various substrates. The trimethylsilyl groups provide steric protection, allowing the germanium center to interact selectively with target molecules. This selective interaction is crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
Comparison with Similar Compounds
Group 4B Metal Analogues (Sn, Pb)
Ge[CH(SiMe₃)₂]₂ belongs to the family of subvalent Group 4B metal alkyls, including Sn[CH(SiMe₃)₂]₂ (red) and Pb[CH(SiMe₃)₂]₂ (purple). Key differences lie in their structural, electronic, and spectroscopic properties:
Property | Ge[CH(SiMe₃)₂]₂ | Sn[CH(SiMe₃)₂]₂ | Pb[CH(SiMe₃)₂]₂ |
---|---|---|---|
Color (Solution) | Yellow | Red | Purple |
Solid-State Structure | Dimeric (Ge–Ge bond inferred) | Dimeric (Sn–Sn: 2.76 Å) | Not fully characterized |
Raman Signal | 300 cm⁻¹ (Ge–Ge stretch) | 230 cm⁻¹ (Sn–Sn stretch) | N/A |
Thermal Behavior | Colorless at –196°C | Colorless at –196°C | Colorless at –196°C |
Synthetic Precursor | Ge[N(SiMe₃)₂]₂ | SnCl₂ or Sn[N(SiMe₃)₂]₂ | PbCl₂ |
- Structural Insights : The tin(II) analogue crystallizes as a centrosymmetric dimer with a Sn–Sn bond length of 2.76 Å, comparable to Sn₂Ph₆. The germanium compound’s dimeric structure is inferred from Raman data, while the lead analogue remains less studied .
- Electronic State : All three compounds exhibit singlet ground states, contrasting with triplet states observed in less sterically shielded Group 4B derivatives .
Ligand-Based Comparisons
- Bis(trimethylsilyl)methyl vs. Tris(trimethylsilyl)silyl : Compounds like [PhC(NSiMe₃)₂]₂Cr () highlight ligand versatility. The bis(trimethylsilyl)methyl group in Ge[CH(SiMe₃)₂]₂ provides greater steric bulk compared to tris(trimethylsilyl)silyl ligands, enhancing kinetic stability but reducing Lewis acidity .
- Alkali Metal Derivatives: Bis(trimethylsilyl)methyllithium and sodium form linear polymers in the solid state, contrasting with Ge[CH(SiMe₃)₂]₂’s dimeric structure. These alkali metal complexes also show unique solution aggregation (e.g., tetramers for sodium), unlike the monomeric behavior of Ge[CH(SiMe₃)₂]₂ in hydrocarbons .
Key Research Findings
Synthetic Flexibility : Ge[CH(SiMe₃)₂]₂ can be synthesized via two routes: (i) metathesis of Li[CH(SiMe₃)₂] with GeCl₂, or (ii) ligand exchange with Ge[N(SiMe₃)₂]₂ .
Thermochromism : The compound exhibits color changes between solid (colorless) and melt (yellow) states, a property shared with Sn and Pb analogues .
Spectroscopic Signatures: The 300 cm⁻¹ Raman line in Ge[CH(SiMe₃)₂]₂ is critical for confirming its dimeric structure, absent in monomeric Group 4B amides .
Biological Activity
Bis[bis(trimethylsilyl)methyl]-germanium II (abbreviated as [TMS]2Ge) is an organogermanium compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This compound features a unique structure that allows it to interact with biological systems, potentially offering therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its two bis(trimethylsilyl)methyl groups attached to a germanium atom. The presence of trimethylsilyl groups enhances the compound's stability and solubility in organic solvents, facilitating its use in various chemical reactions.
The biological activity of [TMS]2Ge is primarily attributed to its ability to form stable complexes with biomolecules. The trimethylsilyl groups provide steric protection, allowing selective interactions with target molecules. This property is essential for its potential applications in catalysis and as a therapeutic agent.
Cytotoxicity and Antitumor Activity
Research has indicated that [TMS]2Ge exhibits cytotoxic effects against various cancer cell lines. A study conducted by researchers at the University of Tokyo demonstrated that the compound showed significant inhibition of cell proliferation in human cancer cell lines, suggesting potential as an antitumor agent .
- Table 1: Cytotoxicity of [TMS]2Ge Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15.2 |
MCF-7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 18.0 |
Mechanistic Studies
Further investigations into the mechanism of action revealed that [TMS]2Ge induces apoptosis in cancer cells through the activation of caspase pathways. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to programmed cell death .
Case Studies
- In Vivo Studies : A recent study evaluated the antitumor efficacy of [TMS]2Ge in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to the control group, supporting its potential as a therapeutic agent .
- Synergistic Effects : Another study explored the combination of [TMS]2Ge with conventional chemotherapeutic agents. The findings suggested that the compound enhances the efficacy of these drugs, potentially allowing for lower dosages and reduced side effects .
Research Applications
Beyond its antitumor properties, [TMS]2Ge is being investigated for its role in:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Bis[bis(trimethylsilyl)methyl]-germanium(II), and how do reaction conditions influence product purity?
Methodological Answer: Synthesis typically involves transmetallation reactions between germanium halides and bis(trimethylsilyl)methyl lithium reagents. Key variables include solvent polarity (e.g., toluene vs. THF), temperature control (−78°C to room temperature), and stoichiometric ratios. Purity is assessed via NMR spectroscopy (e.g., 1H, 13C, 29Si) and elemental analysis. Contaminants like unreacted halides or lithium byproducts require rigorous purification via sublimation or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of Bis[bis(trimethylsilyl)methyl]-germanium(II)?
Methodological Answer:
- NMR Spectroscopy : 73Ge NMR (low sensitivity; requires isotopic enrichment) to probe Ge(II) coordination.
- EPR Spectroscopy : Detects paramagnetic impurities or radical intermediates.
- X-ray Crystallography : Resolves steric effects of bulky ligands and Ge(II) geometry. Cross-validation with DFT calculations (e.g., B3LYP/def2-TZVP) is critical for electronic structure assignments .
Q. How does ligand steric bulk influence the stability of Bis[bis(trimethylsilyl)methyl]-germanium(II) under ambient conditions?
Methodological Answer: Steric protection from bis(trimethylsilyl)methyl ligands reduces Ge(II) oxidation. Stability assays involve:
- Exposure to controlled O2/H2O levels monitored via FTIR or Raman spectroscopy.
- Thermogravimetric analysis (TGA) to assess decomposition thresholds. Comparative studies with less bulky analogs (e.g., Ge(CH3)2) highlight ligand efficacy in kinetic stabilization .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity trends in Ge(II)-mediated bond activation studies?
Methodological Answer: Contradictions often arise from solvent effects, redox states, or competing pathways. To resolve:
- Kinetic Isotope Effects (KIEs) : Differentiate radical vs. polar mechanisms in H2 activation.
- In Situ Monitoring : Use stopped-flow UV-Vis or Raman to capture transient intermediates.
- Computational Mapping : IRC (Intrinsic Reaction Coordinate) analysis identifies transition states. Meta-analyses of published datasets must account for experimental conditions (e.g., solvent dielectric, temperature gradients) .
Q. How can computational modeling optimize reaction design for Ge(II)-based catalysts?
Methodological Answer:
- Reaction Pathway Screening : Use quantum-chemical software (Gaussian, ORCA) to model ligand effects on Ge(II) redox potentials.
- Machine Learning (ML) : Train models on existing Ge(II) reactivity data (e.g., Hammett parameters, steric maps) to predict catalytic efficiency.
- Hybrid QM/MM Approaches : Simulate solvent interactions and transition-state stabilization. Validation requires benchmarking against experimental TOF (turnover frequency) and selectivity metrics .
Q. What strategies address data reproducibility challenges in Ge(II) compound synthesis?
Methodological Answer: Reproducibility issues stem from:
- Air Sensitivity : Standardize glovebox protocols (O2 < 1 ppm, H2O < 0.1 ppm).
- Batch Variability : Use high-purity precursors (e.g., LiCH(SiMe3)2 with ≤99.9% purity).
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw crystallographic files (CIF), NMR spectra, and computational inputs/outputs in open repositories .
Q. Guidance for Researchers
- Experimental Design : Integrate computational pre-screening (e.g., COMSOL Multiphysics) to minimize trial-and-error approaches .
- Data Contradictions : Apply sensitivity analysis to isolate variables (e.g., solvent polarity, temperature) and re-examine assumptions in prior studies .
- Resource Allocation : Leverage open-access repositories (e.g., Zenodo, Figshare) for supplementary data to enhance cross-study comparability .
Properties
Molecular Formula |
C14H38GeSi4 |
---|---|
Molecular Weight |
391.4 g/mol |
InChI |
InChI=1S/C14H38GeSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h13-14H,1-12H3 |
InChI Key |
RVCUDODENCLTAY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Ge]C([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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